ABT-072
Overview
Description
ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase. It has been evaluated for its potential use in treating hepatitis C virus infections, particularly those caused by genotype 1a and 1b strains . This compound is known for its potent antiviral activity and has been studied extensively in preclinical and clinical settings.
Mechanism of Action
Target of Action
The primary target of (E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide, also known as ABT-072, is the HCV NS5B polymerase . This enzyme is key to the replication of the Hepatitis C Virus (HCV) and is therefore an attractive target for antiviral drugs .
Mode of Action
This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase . It interacts with the polymerase to inhibit the initiation phase of RNA synthesis . This prevents the replication of the virus, thereby reducing the viral load in the body .
Biochemical Pathways
It is known that the compound interferes with the hcv replication process by inhibiting the ns5b polymerase . This disruption of the viral replication process is likely to have downstream effects on the overall lifecycle of the virus.
Pharmacokinetics
The pharmacokinetics of this compound were found to be dose proportional, and the compound showed minimal accumulation following multiple dosing . When this compound was co-administered with ketoconazole, the mean this compound Cmax and AUC values were only 45% and 27% higher, respectively, compared to this compound administration without ketoconazole .
Result of Action
The result of this compound’s action is a decrease in HCV RNA levels. A dose of this compound 160 mg QD for 2 days resulted in a mean decrease of 1.5 log10 HCV RNA . This indicates that the compound has a significant antiviral effect against HCV.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is a weak acid with 2 pKa values of 8.5 and 9.6 , which suggests that its solubility and therefore its bioavailability could be affected by the pH of the environment. Additionally, the compound’s action may be influenced by the presence of other drugs, as suggested by the interaction observed with ketoconazole .
Biochemical Analysis
Biochemical Properties
ABT-072 interacts with the HCV polymerase NS5B, which is susceptible to allosteric inhibition . The compound has a complex interplay among the three competitive kinetic processes including dissolution, precipitation, and partition in the aqueous media .
Cellular Effects
It is known that the compound has been used in in vitro models for absorption, preclinical pharmacokinetics, and clinical pharmacokinetics studies .
Molecular Mechanism
It is known that the compound has a role in the inhibition of the HCV polymerase NS5B .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has been characterized using an in vitro dissolution-partition system, referred to as a biphasic test method .
Metabolic Pathways
It is known that the compound has been used in in vitro models for absorption, preclinical pharmacokinetics, and clinical pharmacokinetics studies .
Preparation Methods
ABT-072 can be synthesized through various synthetic routes. One common method involves the preparation of its potassium trihydrate form. The synthetic route typically includes the formation of key intermediates followed by specific reaction conditions to yield the final product . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. The compound is usually prepared in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
ABT-072 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound to study the inhibition of viral polymerases.
Biology: It is used in research to understand the mechanisms of viral replication and inhibition.
Medicine: It has been evaluated for its potential use in treating hepatitis C virus infections. .
Industry: It is used in the development of antiviral drugs and formulations.
Comparison with Similar Compounds
ABT-072 is part of a class of compounds known as non-nucleoside inhibitors of the NS5B polymerase. Similar compounds include:
Dasabuvir: Another non-nucleoside inhibitor with a similar mechanism of action.
Beclabuvir: Known for its potent antiviral activity against hepatitis C virus.
Deleobuvir: Another compound in the same class with similar antiviral properties.
What sets this compound apart is its unique chemical structure, which provides it with specific pharmacokinetic properties and a favorable safety profile .
Properties
IUPAC Name |
N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSTQYSBYEENY-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132936-00-5, 1214735-11-1 | |
Record name | ABT-072 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-072 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-072 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ABT-072 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: ABT-072 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. [, ] It binds to an allosteric site on the polymerase, distinct from the active site where nucleosides bind. This binding interaction disrupts the conformational changes necessary for the enzyme's polymerase activity, thereby inhibiting viral RNA replication. []
ANone: While the provided abstracts don't contain the specific spectroscopic data, we can deduce some information:
A: Research shows that replacing the amide linkage in a precursor molecule with a trans-olefin improved both permeability and solubility, enhancing pharmacokinetic properties. [] Additionally, substituting the dihydrouracil with an N-linked uracil led to increased potency against genotype 1 HCV in replicon assays. [] These findings highlight the impact of specific structural modifications on this compound's activity and pharmacological profile.
A: this compound demonstrated potent in vitro activity against HCV genotype 1 in replicon assays. [] Furthermore, a Phase 2 clinical trial combining this compound with the HCV protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks (SVR24) in 91% of patients treated. [, , ] This highlights promising in vivo efficacy in a clinical setting.
A: One study focused on assessing the supersaturation of this compound and its impact on in vivo bioavailability using a dual pH, two-phase dissolution method. [] This indicates that solubility and dissolution rate are important factors considered in its formulation and likely influenced its good oral bioavailability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.